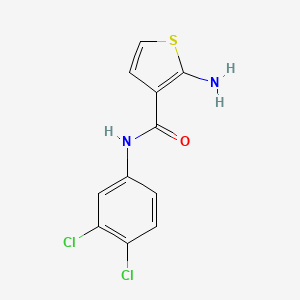![molecular formula C18H18FN5O B6119905 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6119905.png)
5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as FP-2.3DP, is a pyrido[2,3-d]pyrimidine derivative that has been extensively studied for its potential therapeutic applications. FP-2.3DP exhibits a unique pharmacological profile, making it a promising candidate for the development of new drugs for various diseases.
Mécanisme D'action
5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. Studies have shown that 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one inhibits the activity of cyclin-dependent kinase 4 (CDK4), a protein involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK3β), a protein involved in the formation of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to exhibit various biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. Studies have shown that 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), leading to a reduction in inflammation. Additionally, 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic proteins, such as α-synuclein, in Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several advantages for use in lab experiments, including its high potency and selectivity for its target proteins, as well as its favorable pharmacokinetic properties. However, 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and administration of 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one for its potential use in clinical settings.
In conclusion, 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a promising candidate for the development of new drugs for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its unique pharmacological profile and favorable pharmacokinetic properties make it an attractive target for further research.
Méthodes De Synthèse
5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 2-cyanopyridine, followed by the addition of 4-methylpiperazine and subsequent cyclization. The final product is obtained through purification and isolation.
Applications De Recherche Scientifique
5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one exhibits significant anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the formation of amyloid plaques, a hallmark of Alzheimer's disease, and reduce the accumulation of α-synuclein, a protein associated with Parkinson's disease.
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-23-8-10-24(11-9-23)18-21-16-15(17(25)22-18)14(6-7-20-16)12-2-4-13(19)5-3-12/h2-7H,8-11H2,1H3,(H,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYMGNBNUFYKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B6119826.png)
![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclopentanamine](/img/structure/B6119832.png)
![2-[(4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6119845.png)
![2-(3-chlorophenyl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6119851.png)
![7-isopropyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6119870.png)
![4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6119874.png)

![2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B6119883.png)

![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6119895.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6119911.png)
![N-benzyl-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6119919.png)
![3-({[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6119924.png)
![2-methyl-7-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6119927.png)